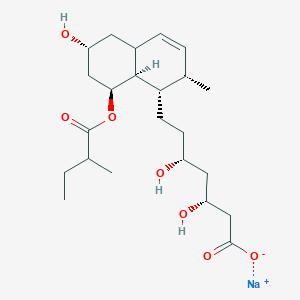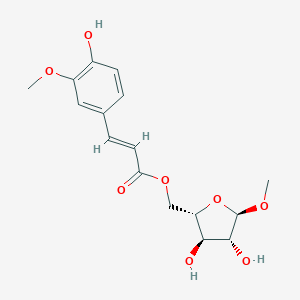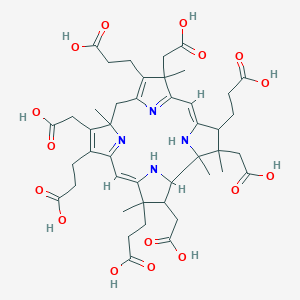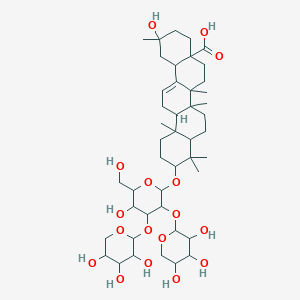
Dihydroeptastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroeptastatin (DHEPT) is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was first synthesized in 1991 by researchers at the University of California, San Francisco. DHEPT has been found to be effective against HIV-1 and HIV-2, which are the two strains of the human immunodeficiency virus (HIV) that cause acquired immunodeficiency syndrome (AIDS).
Mecanismo De Acción
Dihydroeptastatin acts by binding to a specific site on the reverse transcriptase enzyme, which inhibits its activity. This prevents the virus from replicating and spreading in the body. This compound has been found to be highly selective for the viral enzyme, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects. It has also been found to have a long half-life, which allows for once-daily dosing. This compound has been shown to reduce the viral load in HIV-infected patients and improve their immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydroeptastatin has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
Future research on Dihydroeptastatin could focus on its potential use in combination therapy with other antiviral drugs, as well as its efficacy against drug-resistant strains of HIV. Other areas of research could include the optimization of its pharmacokinetic properties, the development of new synthetic routes, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
This compound is a promising antiviral agent that has shown efficacy against HIV-1 and HIV-2. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable tool for scientific research. Further studies are needed to explore its potential use in combination therapy and its efficacy against drug-resistant strains of HIV.
Métodos De Síntesis
The synthesis of Dihydroeptastatin involves a series of chemical reactions that start with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-6-chloropurine to form the key intermediate, which is then converted to this compound by further chemical reactions.
Aplicaciones Científicas De Investigación
Dihydroeptastatin has been extensively studied for its antiviral activity against HIV-1 and HIV-2. It has been found to be effective in inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. This compound has also been studied for its potential use in combination therapy with other antiviral drugs.
Propiedades
Número CAS |
138505-91-6 |
|---|---|
Fórmula molecular |
C20H33BrNP |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aS)-6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H38O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,15?,16+,17+,18+,19-,20-,22-;/m0./s1 |
Clave InChI |
NCQOQKCVFAOKKI-VAKWCGDRSA-M |
SMILES isomérico |
CCC(C)C(=O)O[C@H]1C[C@@H](CC2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Sinónimos |
7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate dihydroeptastatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)








